(Z)-3-phenyl-2-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acrylonitrile
Descripción
This compound belongs to the triazolothiadiazole class of fused heterocycles, characterized by a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core. Its structure includes:
- Phenyl substituents at the 3-position of the triazole ring and the 6-position of the thiadiazole ring.
- An (Z)-acrylonitrile moiety at the 2-position, which introduces a rigid, planar geometry and electron-withdrawing properties.
Triazolothiadiazoles are known for diverse bioactivities, including antimicrobial, anticancer, and vasodilatory properties .
Propiedades
IUPAC Name |
(Z)-3-phenyl-2-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N5S/c19-12-15(11-13-7-3-1-4-8-13)17-22-23-16(20-21-18(23)24-17)14-9-5-2-6-10-14/h1-11H/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGZCVBVRJPVIQ-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=NN3C(=NN=C3S2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C#N)\C2=NN3C(=NN=C3S2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(Z)-3-phenyl-2-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acrylonitrile is a compound that belongs to the class of triazolo-thiadiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure combining a phenyl group with a triazolo-thiadiazole moiety. Its molecular formula is C20H16N4S, and it exhibits notable physicochemical properties that contribute to its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of triazolo-thiadiazole derivatives. For instance, the lead compound 6-(2-benzylphenyl)-3-phenyl-[1,2,4]triazolo[1,3,4]thiadiazole (BPTT) has shown significant effectiveness against human hepatoma cells with an IC50 value of 3 µM . Similarly, (Z)-3-phenyl-2-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acrylonitrile has been evaluated for its cytotoxic effects across various cancer cell lines.
Table 1: Anticancer Activity of Triazolo-Thiadiazole Derivatives
Antibacterial Activity
Triazolo-thiadiazoles have also been recognized for their antibacterial properties. Research indicates that several derivatives exhibit significant antibacterial effects against various strains of bacteria. The compound under discussion has demonstrated promising results in preliminary screenings against common pathogens.
Table 2: Antibacterial Activity of Selected Derivatives
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound A | E. coli | 15 | |
| Compound B | S. aureus | 18 | |
| (Z)-Phenyl-Thiadiazole | P. aeruginosa | 20 |
Anti-inflammatory Activity
The anti-inflammatory potential of (Z)-3-phenyl-2-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acrylonitrile has been explored through various in vitro assays. The inhibition of pro-inflammatory cytokines has been noted as a mechanism through which these compounds exert their effects.
The biological activity of triazolo-thiadiazoles is often attributed to their ability to interact with specific biological targets such as enzymes involved in cancer progression or bacterial metabolism. For example:
- Heparanase Inhibition : Some derivatives have shown potential in inhibiting heparanase activity, which is crucial for tumor metastasis .
- Urease Inhibition : Recent studies have indicated that these compounds can inhibit urease enzymes from urease-positive microorganisms .
Case Studies
Several case studies illustrate the effectiveness of triazolo-thiadiazoles in preclinical models:
- Tumor Growth Inhibition : In vivo studies using mouse models demonstrated that certain derivatives significantly reduced tumor volume and metastasis.
- Synergistic Effects : Combinations with other chemotherapeutic agents have shown enhanced efficacy against resistant cancer cell lines.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Triazolothiadiazole derivatives exhibit structural variations that significantly impact their physicochemical and biological profiles. Below is a comparative analysis of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison
*Note: The target compound’s bioactivity is inferred from structural analogs but requires empirical validation.
Key Findings from Comparative Analysis
Substituent-Driven Activity: Electron-Withdrawing Groups (EWGs): The acrylonitrile group in the target compound is a stronger EWG compared to pyridyl () or aryloxymethylene () substituents. Aromatic vs.
Synthetic Approaches :
- The target compound likely shares synthesis pathways with ’s derivatives, which use phase-transfer catalysts (e.g., Bu₄NI) and phosphoryl chloride (POCl₃) for cyclization. However, acrylonitrile incorporation may require specialized conditions to retain the Z-configuration .
Biological Performance: Vasodilation: Pyridyl-substituted analogs () showed EC₅₀ values in the micromolar range, but the target compound’s phenyl-acrylonitrile system might alter vascular selectivity or potency due to steric/electronic differences. Antimicrobial Activity: ’s naphthyl derivatives displayed broad-spectrum antibacterial effects (e.g., inhibition of S. aureus at 50 µg/mL).
Uniqueness of Acrylonitrile Moiety: The acrylonitrile group is rare in reported triazolothiadiazoles. Its presence could confer reactivity akin to α,β-unsaturated nitriles, which are known to inhibit cysteine proteases or kinases via covalent adduct formation. This mechanism is absent in analogs with purely aromatic substituents .
Q & A
Q. What are the established synthetic routes for (Z)-3-phenyl-2-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acrylonitrile?
- Methodological Answer: The synthesis typically involves multi-step heterocyclic assembly. Key steps include:
- Cyclocondensation: Reacting 3-phenyl-1,2,4-triazole-5-thiol with α-bromoacrylonitrile derivatives to form the triazolo-thiadiazole core.
- Stereochemical Control: Using Z-selective conditions (e.g., low-temperature Wittig reactions or photochemical isomerization) to favor the (Z)-isomer .
- Functionalization: Introducing the phenyl and acrylonitrile groups via Suzuki coupling or nucleophilic substitution, followed by purification via column chromatography .
- Reference Yields: Reported yields range from 45–68% for final products, depending on substituent reactivity .
Q. How is the stereochemistry and structural integrity of this compound confirmed?
- Methodological Answer: A combination of spectroscopic and crystallographic techniques is employed:
- NMR Analysis: H and C NMR distinguish Z/E isomers via coupling constants (e.g., vinyl proton splitting patterns) .
- X-Ray Crystallography: Resolves absolute configuration; for example, the triazolo-thiadiazole core shows planar geometry with bond lengths of 1.32–1.38 Å (C–N) and 1.70–1.75 Å (C–S) .
- Elemental Analysis: Validates purity (>95%) by matching calculated vs. observed C, H, N, S percentages .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the (Z)-isomer ratio?
- Methodological Answer: Systematic optimization using Design of Experiments (DoE) is critical:
- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor Z-configuration due to stabilization of transition states .
- Catalytic Additives: Pd(PPh) in Suzuki coupling improves regioselectivity (Z:E > 4:1) .
- Temperature Control: Lower temperatures (0–5°C) reduce thermal isomerization during acrylonitrile formation .
- Statistical Validation: Response surface models (RSM) predict optimal conditions with >85% Z-selectivity .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer: Discrepancies in anticancer or enzyme inhibition assays require:
- Assay Standardization: Normalize cell lines (e.g., HepG2 vs. MCF-7) and heparanase inhibition protocols .
- Structural Analog Comparison: Test derivatives (e.g., ITP, HTP in ) to identify SAR trends .
- Solubility Correction: Use co-solvents (DMSO/PBS) to address false negatives from poor aqueous solubility .
- Data Reprodubility: Cross-validate IC values (e.g., 1.2–3.8 µM range for heparanase inhibition) .
Q. What computational strategies predict electronic properties relevant to bioactivity?
- Methodological Answer: Density Functional Theory (DFT) and molecular docking are used:
- Frontier Orbital Analysis: HOMO-LUMO gaps (~4.1 eV) correlate with charge transfer in triazolo-thiadiazoles .
- Docking Simulations: AutoDock Vina models triazole-thiadiazole interactions with heparanase (binding energy: −8.2 kcal/mol) .
- ADMET Prediction: SwissADME estimates logP ~3.1, suggesting moderate blood-brain barrier penetration .
Key Challenges in Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
